molecular formula C8H4INO3 B2800288 2-Cyano-3-hydroxy-4-iodobenzoic acid CAS No. 1807279-50-0

2-Cyano-3-hydroxy-4-iodobenzoic acid

Cat. No. B2800288
CAS RN: 1807279-50-0
M. Wt: 289.028
InChI Key: NYQVOFSKWWSODF-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-4-iodobenzoic acid, also known as CHIBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHIBA is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it a promising candidate for use in scientific research.

Scientific Research Applications

Organic Synthesis and Catalysis

2-Cyano-3-hydroxy-4-iodobenzoic acid is closely related to compounds like 2-iodoxybenzoic acid (IBX) and its derivatives, which are used extensively in organic synthesis. IBX, for example, is utilized for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in eco-friendly solvent mixtures (Thottumkara, Bowsher, & Vinod, 2005). The in situ generation of IBX from less hazardous reagents like 2-iodobenzoic acid demonstrates the potential for safer, catalytic uses of related compounds in synthesis processes.

Material Science and Liquid Crystallinity

The liquid crystalline properties of related compounds, such as 2-fluorenyl 4-alkylbenzoates, have been compared with those of biphenyl homologues to understand their behavior in liquid crystal displays and other technologies. The presence of cyano and hydroxy groups in these molecules, similar to the structure of this compound, plays a crucial role in determining their liquid crystallinity and potential applications (Yamamoto et al., 2005).

Oxidative Transformations

Oxidative transformations using IBX have showcased the versatility of iodoarenes and related compounds in facilitating the synthesis of complex molecules. For instance, the room-temperature aromatization of tetrahydro-β-carbolines to their aromatic forms using 2-iodoxybenzoic acid underlines the applicability of such reagents in synthesizing marine indole alkaloids like eudistomin U, highlighting the potential for similar transformations involving this compound derivatives (Panarese & Waters, 2010).

Novel Synthesis Methods

Innovative methods for synthesizing labeled compounds, such as ^14C-labeled benzonitriles, demonstrate the utility of iodoaniline derivatives in creating radiolabeled molecules for research and medical applications. This process involves palladium-catalyzed cyanation followed by hydrolysis, suggesting that derivatives of this compound could similarly be employed in the efficient synthesis of labeled compounds for various scientific studies (Schou, 2009).

properties

IUPAC Name

2-cyano-3-hydroxy-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQVOFSKWWSODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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